molecular formula C14H22O B15345738 3,5-Diisobutylphenol CAS No. 27515-66-8

3,5-Diisobutylphenol

Cat. No.: B15345738
CAS No.: 27515-66-8
M. Wt: 206.32 g/mol
InChI Key: DLUMXTSYXVRNIP-UHFFFAOYSA-N
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Description

3,5-Diisobutylphenol is a phenolic compound featuring two isobutyl (–CH₂C(CH₃)₂) substituents at the 3 and 5 positions of the aromatic ring. The isobutyl groups are electron-donating and sterically bulky, likely conferring high lipophilicity and influencing reactivity in chemical or biological systems. Such substituents may also reduce water solubility compared to hydroxyl- or halogen-substituted phenols, making it suitable for applications in nonpolar matrices (e.g., polymer additives or surfactants) .

Properties

CAS No.

27515-66-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,5-bis(2-methylpropyl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)5-12-7-13(6-11(3)4)9-14(15)8-12/h7-11,15H,5-6H2,1-4H3

InChI Key

DLUMXTSYXVRNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC(=C1)O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisobutylphenol can be synthesized through the condensation of phenol with diisobutylene. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out at a temperature below 70°C, with optimal results achieved at around 0-25°C. The reaction proceeds smoothly to form this compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are carefully controlled to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisobutylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols .

Scientific Research Applications

3,5-Diisobutylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diisobutylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Properties

Key differences arise from substituent electronic and steric effects:

Compound Substituents Electronic Effect Steric Hindrance
3,5-Diisobutylphenol –CH₂C(CH₃)₂ Electron-donating High
3,5-Dibromophenol –Br Electron-withdrawing Moderate
3,5-Bis(trifluoromethyl)phenol –CF₃ Strong electron-withdrawing Moderate
3,5-Dihydroxybenzyl alcohol derivatives –OH, –CH₂OH Electron-donating Low
  • For example, 3,5-bis(trifluoromethyl)phenol is highly acidic due to –CF₃ groups stabilizing the deprotonated form .
  • Steric effects: The isobutyl groups in this compound may hinder electrophilic substitution reactions (e.g., sulfonation or nitration), whereas smaller substituents (e.g., –Br) allow easier functionalization .

Physical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound* ~234.3 Low in water; high in organic solvents ~80–100 (estimated)
3,5-Dibromophenol 251.9 Moderate in polar solvents 95–97
3,5-Bis(trifluoromethyl)phenol 242.1 Low in water; soluble in DMF, THF 45–47
3,5-Dihydroxybenzyl alcohol derivatives Varies High in polar aprotic solvents (e.g., DMF) 120–250

*Estimated values for this compound based on analogous structures.

  • Solubility : The isobutyl groups reduce polarity, favoring solubility in organic solvents like hexane or dichloromethane. In contrast, hydroxylated derivatives (e.g., 3,5-dihydroxybenzyl alcohol) exhibit higher solubility in polar solvents like DMF .
  • Thermal stability : Bulky alkyl groups may lower melting points compared to hydrogen-bonded hydroxylated analogs (e.g., derivatives in melt above 120°C) .

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